![molecular formula C13H11BrClN3O3 B2529052 5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide CAS No. 631868-77-4](/img/structure/B2529052.png)
5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
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Description
5-Bromo-2-chloro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C~9~H~9~BrClNO . It appears as a white crystalline solid with a slight bromine odor . This compound belongs to the class of organic compounds derived from the heterocycle called dimethylhydantoin .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-N,N-dimethylbenzamide consists of a benzene ring substituted with bromine and chlorine atoms, as well as N,N-dimethyl groups. The compound’s 3D structure can be visualized using tools like ChemSpider .
Chemical Reactions Analysis
The compound serves as a source of bromine , equivalent to hypobromous acid (HOBr) . In water, it dissociates partially, leading to the formation of hypobromous acid. This acid acts as a disinfectant by producing bromide ions , which can further undergo oxidation to hypobromous acid in the presence of an oxidizer (e.g., ozone, hypochlorous acid, potassium monopersulfate) .
Mechanism of Action
properties
IUPAC Name |
5-bromo-2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O3/c1-17-10(6-11(19)18(2)13(17)21)16-12(20)8-5-7(14)3-4-9(8)15/h3-6H,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAJNCLGGXLZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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